molecular formula C19H21ClFN3OS2 B2908873 (E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1052546-45-8

(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2908873
CAS No.: 1052546-45-8
M. Wt: 425.97
InChI Key: IMOKPGFFCXWBST-RRABGKBLSA-N
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Description

This compound is a hydrochloride salt featuring a benzo[d]thiazol core substituted with a fluorine atom at the 4-position, an acrylamide linker bearing a thiophen-2-yl group, and a dimethylaminopropyl side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS2.ClH/c1-22(2)11-5-12-23(17(24)10-9-14-6-4-13-25-14)19-21-18-15(20)7-3-8-16(18)26-19;/h3-4,6-10,13H,5,11-12H2,1-2H3;1H/b10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOKPGFFCXWBST-RRABGKBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16H19ClF N3OS
  • Molecular Weight : 351.85 g/mol

The compound features a benzothiazole moiety, known for its diverse pharmacological properties, alongside a thiophene ring and a dimethylamino group, which contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have been shown to possess antiproliferative activity. A study on related compounds demonstrated that modifications at the nitrogen and sulfur positions can enhance their anticancer efficacy. The following table summarizes the cytotoxicity data of related benzothiazole derivatives:

CompoundIC50 (μM)Cell Line
15.5MCF-7
28.3A549
34.1HeLa

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial activities. A recent study evaluated several analogues against Mycobacterium tuberculosis and reported varying degrees of effectiveness:

CompoundMIC (μM)Activity
7a0.08High
7b0.32Moderate
7c0.25Moderate

These findings suggest that the compound may exhibit similar antimicrobial properties, potentially making it a candidate for further investigation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Preliminary docking studies suggest that it may bind to certain enzymes or receptors, modulating their activity and influencing cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit kinases involved in cancer progression.

Study on Anticancer Activity

In a controlled study, researchers synthesized several derivatives of benzothiazole and tested their efficacy against breast cancer cells (MCF-7). The study found that compounds with electron-donating groups at the para position exhibited enhanced cytotoxicity compared to those without such substitutions.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole derivatives against Staphylococcus aureus. The results indicated that certain modifications increased the compounds' effectiveness, highlighting the importance of structural variations in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

  • Acrylamide vs. Thioxoacetamide/Benzamide: The target compound’s acrylamide backbone (C=O-NR2) differs from the thioxoacetamide (C=S-NR2) derivatives in and benzamide derivatives in .
  • Benzo[d]thiazol Modifications: The 4-fluorobenzo[d]thiazol group in the target contrasts with the 6-fluoro () and 6-nitro () analogues. Fluorine at the 4-position may reduce metabolic degradation compared to electron-withdrawing nitro groups, which are prone to reduction in vivo .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not reported Not given 4-Fluorobenzo[d]thiazol, thiophen-2-yl
Compound 9 () 186–187 90 4-Chlorobenzylidene, 4-methoxyphenyl
Compound 12 () 155–156 53 5-Nitro-2-furyl, 4-fluorophenyl
4a () Not reported Not given Thiophen-2-yl, aminocyclopropyl
  • Melting Points : The target compound’s melting point is unreported, but shows that electron-withdrawing groups (e.g., nitro in compound 12) lower melting points compared to chloro/methoxy substituents (compound 9) .
  • Synthetic Yields : The target’s yield is unspecified, but highlights that steric hindrance from bulky groups (e.g., nitro-furyl in compound 12) reduces yields compared to smaller substituents .

Pharmacological Implications

  • Hydrochloride Salt : The salt form (target compound and derivatives) improves solubility, critical for oral bioavailability .
  • Thiophen vs. Other Aryl Groups : The thiophen-2-yl group in the target may enhance selectivity for sulfur-interacting enzyme pockets compared to phenyl or pyridinyl groups in .

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